

In Vitro Characterization of FXIa-IN-13: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of **FXIa-IN-13**, a novel, potent, and selective inhibitor of Factor XIa (FXIa). The data and methodologies presented herein are intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the biochemical and pharmacological properties of this compound.

Biochemical Activity

The inhibitory activity of **FXIa-IN-13** was assessed against human FXIa and other related serine proteases. The key quantitative metrics are summarized in the table below.



Parameter	FXIa-IN-13
FXIa IC50 (nM)	5.2
FXIa Ki (nM)	2.1
Plasma Kallikrein IC50 (μM)	> 100
Factor Xa (FXa) IC50 (μM)	> 150
Thrombin (FIIa) IC50 (μM)	> 200
t-PA IC50 (μM)	> 200
u-PA IC50 (μM)	> 200
Activated Protein C (APC) IC50 (μM)	> 150

Table 1: Biochemical Inhibitory Potency and Selectivity of FXIa-IN-13.

Anticoagulant Activity

The anticoagulant effect of **FXIa-IN-13** was evaluated in human plasma using standard clotting assays. The results demonstrate a concentration-dependent prolongation of clotting time.

Assay	2x Clotting Time (μM)
Activated Partial Thromboplastin Time (aPTT)	0.8
Prothrombin Time (PT)	> 100

Table 2: Anticoagulant Activity of **FXIa-IN-13** in Human Plasma.

Experimental Protocols FXIa Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **FXIa-IN-13** against human FXIa.

Methodology:



- Human FXIa is diluted in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4).
- FXIa-IN-13 is serially diluted in DMSO and then further diluted in assay buffer.
- FXIa and FXIa-IN-13 are pre-incubated for 15 minutes at room temperature.
- The chromogenic substrate for FXIa (e.g., S-2366) is added to initiate the reaction.
- The rate of substrate cleavage is monitored by measuring the absorbance at 405 nm over time using a microplate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant activity of **FXIa-IN-13** in the intrinsic and common pathways of the coagulation cascade.[1][2][3]

Methodology:

- Citrated human plasma is pooled from healthy donors.[2]
- FXIa-IN-13 is serially diluted in a suitable buffer.
- Aliquots of the plasma are incubated with different concentrations of FXIa-IN-13 for a specified time at 37°C.[2]
- An aPTT reagent (containing a contact activator like silica and phospholipids) is added to the
 plasma-inhibitor mixture and incubated for a defined period (e.g., 3-5 minutes) at 37°C.[1][2]
 [4]
- Clotting is initiated by the addition of pre-warmed calcium chloride.[1][2][4]
- The time to clot formation is measured using a coagulometer.[4]
- The concentration of **FXIa-IN-13** required to double the baseline clotting time is determined.

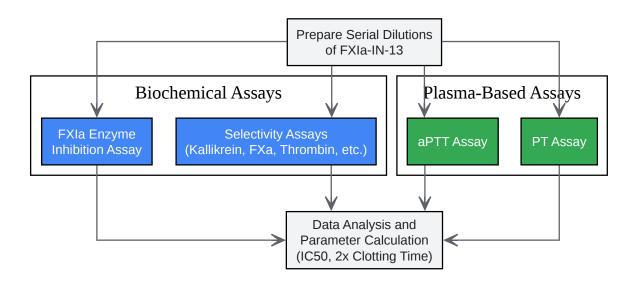


Signaling Pathways and Experimental Workflows



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Caption: The Intrinsic Coagulation Cascade and the inhibitory action of FXIa-IN-13.



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